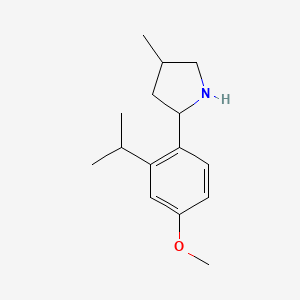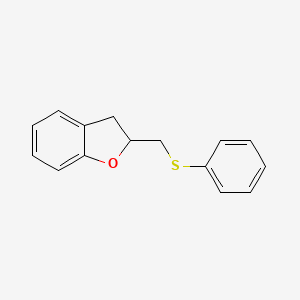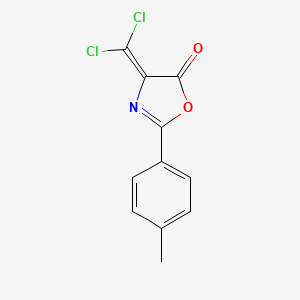![molecular formula C12HBr2Cl5O B12887289 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative Dibenzofurans are a class of organic compounds with a fused ring structure consisting of two benzene rings and one furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran precursors. One common method is the bromination and chlorination of dibenzofuran under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also essential to obtain high-purity compounds for industrial applications.
化学反応の分析
Types of Reactions
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with carboxyl or hydroxyl groups, while reduction can produce less halogenated dibenzofurans. Substitution reactions can result in the formation of hydroxylated or aminated dibenzofuran derivatives.
科学的研究の応用
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan has several scientific research applications, including:
Environmental Science: The compound is studied for its persistence and behavior in the environment, particularly in relation to its potential as a pollutant.
Materials Chemistry: It is used in the development of advanced materials, such as flame retardants and polymer additives, due to its chemical stability and halogen content.
Biological Research: The compound is investigated for its biological activity and potential effects on living organisms, including its role as an endocrine disruptor.
Medicinal Chemistry: Research explores its potential as a lead compound for the development of new pharmaceuticals with specific biological activities.
作用機序
The mechanism of action of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various biological effects, including changes in gene expression, enzyme activity, and cellular function.
類似化合物との比較
Similar Compounds
2,3,4,7,8-Pentachlorodibenzofuran: A related compound with similar halogenation but different substitution patterns.
1,2,3,7,8-Pentachlorodibenzofuran: Another halogenated dibenzofuran with a distinct substitution pattern.
2,3,7,8-Tetrachlorodibenzofuran: A less halogenated dibenzofuran with fewer chlorine atoms.
Uniqueness
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms in the compound enhances its chemical stability and potential for various applications compared to other halogenated dibenzofurans.
特性
分子式 |
C12HBr2Cl5O |
|---|---|
分子量 |
498.2 g/mol |
IUPAC名 |
7,8-dibromo-1,2,3,4,6-pentachlorodibenzofuran |
InChI |
InChI=1S/C12HBr2Cl5O/c13-3-1-2-4-6(15)8(17)9(18)10(19)12(4)20-11(2)7(16)5(3)14/h1H |
InChIキー |
OVWWJQRWBUEKSH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


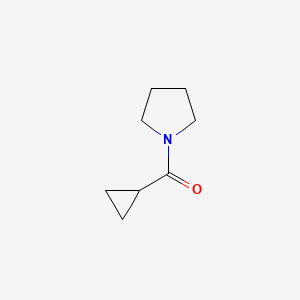
![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)
![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)



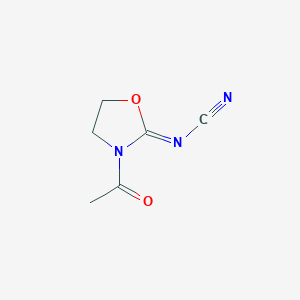

![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)
